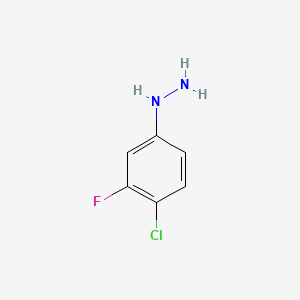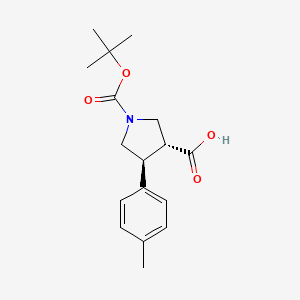
DIISOPROPYL METHYLPHOSPHONATE-D14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl methylphosphonate-D14: is a deuterated analog of diisopropyl methylphosphonate, a chemical compound with the molecular formula C7H3D14O3P. This compound is primarily used as a reference material in various scientific studies due to its stable isotopic labeling. It is a colorless liquid that has been shown to affect the hematological system in animals .
準備方法
Synthetic Routes and Reaction Conditions: Diisopropyl methylphosphonate-D14 can be synthesized through a gradual addition of triisopropyl phosphite with methyl iodide. The reaction involves heating the mixture until an exothermic reaction begins, followed by refluxing and distillation to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Diisopropyl methylphosphonate-D14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine oxides .
科学的研究の応用
Chemistry: Diisopropyl methylphosphonate-D14 is used as a precursor to prepare beta-keto phosphonates, which are intermediates in various organic synthesis reactions .
Biology: In biological research, this compound is used to study the effects of stable isotopic labeling on metabolic pathways and enzyme activities .
Medicine: In medical research, this compound is used as a reference material in pharmacokinetic studies to understand the distribution and metabolism of drugs .
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers .
作用機序
Diisopropyl methylphosphonate-D14 exerts its effects by interacting with specific molecular targets and pathways. It catalyzes the hydrolysis of certain insecticides, such as paraoxon, at a rate approaching the diffusion limit . This reaction is facilitated by enzymes such as parathion hydrolase, which are optimally evolved for utilizing this synthetic substrate .
類似化合物との比較
Diisopropyl methylphosphonate: The non-deuterated analog of diisopropyl methylphosphonate-D14.
Diethyl methylphosphonate: A similar compound with ethyl groups instead of isopropyl groups.
Dimethyl methylphosphonate: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness: this compound is unique due to its stable isotopic labeling, which makes it particularly useful in scientific research for tracing and studying metabolic pathways and reaction mechanisms .
特性
CAS番号 |
1205608-66-7 |
|---|---|
分子式 |
C7H17O3P |
分子量 |
194.269 |
IUPAC名 |
1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3/i1D3,2D3,3D3,4D3,6D,7D |
InChIキー |
WOAFDHWYKSOANX-MFVRGKIVSA-N |
SMILES |
CC(C)OP(=O)(C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)


![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)





![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)

